molecular formula C10H8ClN3O B13145199 2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine

2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine

Cat. No.: B13145199
M. Wt: 221.64 g/mol
InChI Key: HZNUSCNUQMIISU-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a chloro group and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process requires the use of palladium catalysts and boron reagents, which are tailored for specific coupling conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidation states of the pyrazine ring.

Scientific Research Applications

2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-5-(5-methoxypyridin-3-yl)pyrazine

InChI

InChI=1S/C10H8ClN3O/c1-15-8-2-7(3-12-4-8)9-5-14-10(11)6-13-9/h2-6H,1H3

InChI Key

HZNUSCNUQMIISU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CN=C(C=N2)Cl

Origin of Product

United States

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